Cas no 2303938-19-2 (1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl-)

1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl-, is a boronic ester derivative featuring a fluorene-based aromatic core. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. The tetramethyl substitution on the dioxaborolane ring enhances its air and moisture stability, facilitating handling and storage. Its fluorenyl moiety contributes to π-conjugation, making it valuable in organic synthesis, particularly for constructing complex aromatic systems. The product is commonly employed in pharmaceuticals, materials science, and optoelectronic applications. Its robust structure ensures consistent performance in palladium-catalyzed transformations, offering high yields and selectivity.
1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl- structure
2303938-19-2 structure
Product Name:1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl-
CAS No:2303938-19-2
MF:C19H21BO2
MW:292.179845571518
CID:5264114
Update Time:2025-05-19

1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl-
    • Inchi: 1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-10-9-14-11-13-7-5-6-8-16(13)17(14)12-15/h5-10,12H,11H2,1-4H3
    • InChI Key: JCFOZGWEUSZKMN-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1=CC2C3=C(CC=2C=C1)C=CC=C3

1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl- Pricemore >>

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1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ;  rt; 2 h, 180 °C; 180 °C → rt
1.2 Reagents: Triethylamine ;  0.5 h, rt
Reference
Multiple Electrophilic C-H Borylation of Arenes Using Boron Triiodide
Oda, Susumu ; Ueura, Kenta; Kawakami, Bungo; Hatakeyama, Takuji, Organic Letters, 2020, 22(2), 700-704

Production Method 2

Reaction Conditions
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ;  12 h, 200 °C; 200 °C → rt
1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ;  rt
Reference
Preparation of boron diiodide compounds, and preparation of boronic acids and boronic acid esters using the boron diiodide compounds
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1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl- Raw materials

1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl- Preparation Products

Additional information on 1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl-

Recent Advances in the Application of 1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl- (CAS: 2303938-19-2) in Chemical Biology and Pharmaceutical Research

The compound 1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl- (CAS: 2303938-19-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This boronic ester derivative, characterized by its fluorenyl and tetramethyl-dioxaborolane moieties, has been explored for its potential in drug discovery, bioimaging, and targeted therapy. Recent studies have highlighted its role as a key intermediate in the synthesis of boron-containing compounds, which are increasingly important in the development of novel therapeutics and diagnostic tools.

One of the most notable applications of this compound is in the field of proteolysis-targeting chimeras (PROTACs), where it serves as a crucial linker or warhead for targeting specific proteins for degradation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the stability and bioavailability of PROTAC molecules, thereby improving their therapeutic potential. The study also revealed that the fluorenyl group in the compound contributes to enhanced binding affinity with target proteins, while the dioxaborolane moiety facilitates controlled release under physiological conditions.

In addition to its role in PROTACs, recent research has explored the use of 1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl- in bioimaging applications. A study published in ACS Chemical Biology in early 2024 reported the development of a novel fluorescent probe based on this compound, which exhibited high selectivity and sensitivity for detecting reactive oxygen species (ROS) in live cells. The probe's unique boron-fluorenyl structure allowed for real-time monitoring of oxidative stress, making it a valuable tool for studying cellular processes and disease mechanisms.

Another significant advancement involves the compound's application in boron neutron capture therapy (BNCT), an emerging cancer treatment modality. Researchers have utilized its boron-rich structure to design targeted delivery systems for boron atoms to tumor cells. A recent preclinical study demonstrated that conjugates of this compound with tumor-specific ligands could achieve high boron accumulation in cancer cells, leading to effective tumor eradication upon neutron irradiation. These findings, published in the European Journal of Medicinal Chemistry, underscore the compound's potential as a promising agent for BNCT.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties and minimizing off-target effects of this compound. Ongoing research is focused on structural modifications to enhance its stability, solubility, and target specificity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications, paving the way for innovative therapies in oncology and other disease areas.

In conclusion, 1,3,2-Dioxaborolane, 2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl- (CAS: 2303938-19-2) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications in PROTACs, bioimaging, and BNCT highlight its potential to address unmet medical needs. As research continues to uncover new functionalities and optimize its properties, this compound is poised to play a pivotal role in the development of next-generation therapeutics and diagnostic tools.

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